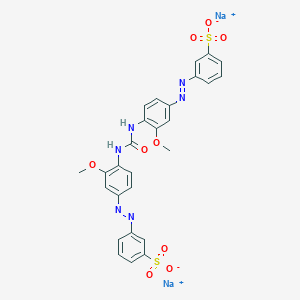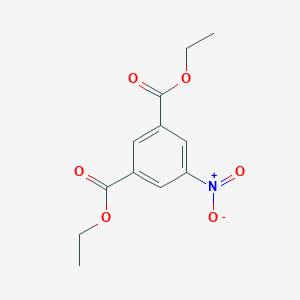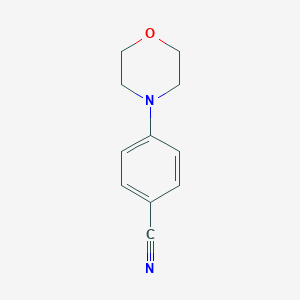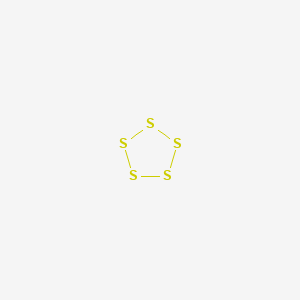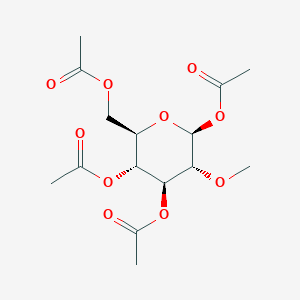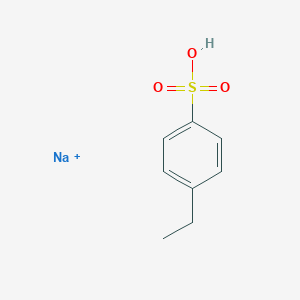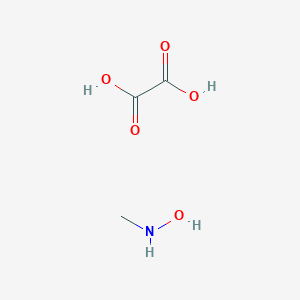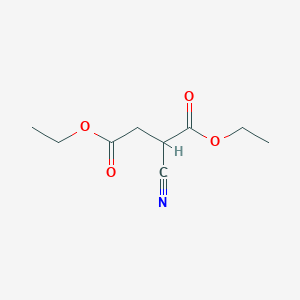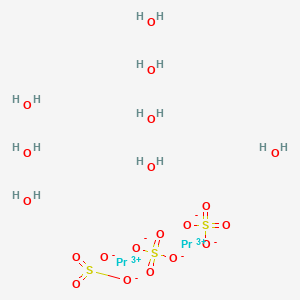
Praseodymium sulfate--water (2/3/8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Praseodymium sulfate is synthesized using the precipitation method, with the crystal structure determined by Rietveld analysis. It crystallizes in the monoclinic structure and is stable in an argon atmosphere in the temperature range of 30–870 °C. The kinetics of the thermal decomposition process of praseodymium sulfate octahydrate has also been studied, highlighting the compound's stability and reaction kinetics under various conditions (Denisenko et al., 2022).
Molecular Structure Analysis
The molecular structure of praseodymium sulfate has been elucidated through Rietveld analysis, showing a monoclinic crystal structure with specific cell parameters and a strong anisotropic thermal expansion. Spectroscopic methods such as Raman and Fourier-transform infrared absorption spectroscopy have been employed to examine the vibrational properties, while ab initio calculations have been used to evaluate the band gap structure, indicating a unique electronic configuration influenced by the p electrons of oxygen ions and the d electrons of Pr3+ ions (Denisenko et al., 2022).
Chemical Reactions and Properties
Praseodymium sulfate participates in various chemical reactions, demonstrating its reactivity and usefulness in synthesis processes. For instance, it has been used in the complexometric determination of praseodymium, indicating its potential in analytical chemistry for praseodymium quantification (Thakur & Sahay, 1972). Moreover, its role in the synthesis of praseodymium-based coordination polymers and complexes further exemplifies its reactivity and versatility in forming novel materials with unique properties (Maouche et al., 2021).
Physical Properties Analysis
The physical properties of praseodymium sulfate, such as its crystal structure, thermal stability, and vibrational properties, have been thoroughly analyzed. These studies reveal the compound's stable monoclinic structure, its anisotropic thermal expansion, and detailed vibrational spectra, providing insights into its solid-state physics and materials science aspects (Denisenko et al., 2022).
Chemical Properties Analysis
The chemical properties of praseodymium sulfate, such as its solubility, reaction kinetics, and ability to form complexes, have been studied, showcasing its potential in various chemical and catalytic applications. Its solubility in different acid solutions and its role in catalyzing the oxidation of sulfides and thiols highlight its chemical versatility and potential for environmental and industrial applications (Lokshin et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Crystallography and Material Science
- Praseodymium sulfate was obtained by the precipitation method and the crystal structure was determined by Rietveld analysis .
- Praseodymium sulfate is crystallized in the monoclinic structure, with cell parameters a = 21.6052 (4), b = 6.7237 (1) and c = 6.9777 (1) Å, β = 107.9148 (7)°, Z = 4, V = 964.48 (3) Å .
- The thermal expansion of Praseodymium sulfate is strongly anisotropic .
- In the argon atmosphere, Praseodymium sulfate is stable in the temperature range of T = 30–870 °C .
- The kinetics of the thermal decomposition process of praseodymium sulfate octahydrate Pr2(SO4)3·8H2O was studied as well .
-
Optics and Laser Materials
-
Synthesis of Other Compounds
-
Colorant in Glasses and Enamels
-
Manufacturing of High-Strength Alloys
-
Production of Special Glasses and Ceramics
-
Creation of High-Power Magnets
Safety And Hazards
Praseodymium sulfate–water (2/3/8) is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
praseodymium(3+);trisulfate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXLQIGVGZNKP-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20Pr2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648482 |
Source


|
| Record name | Praseodymium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium sulfate--water (2/3/8) | |
CAS RN |
13510-41-3 |
Source


|
| Record name | Praseodymium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


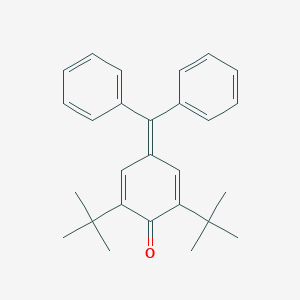
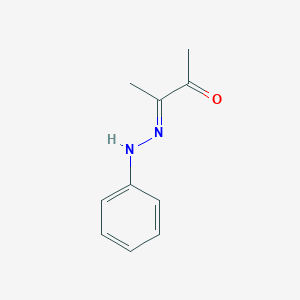
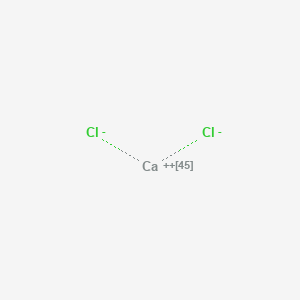
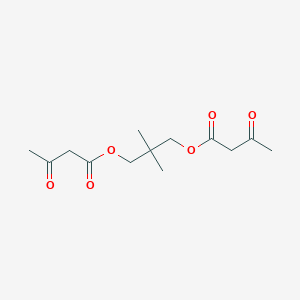
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
